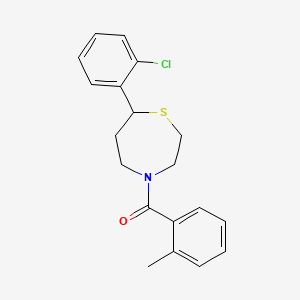

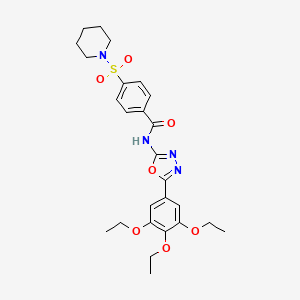

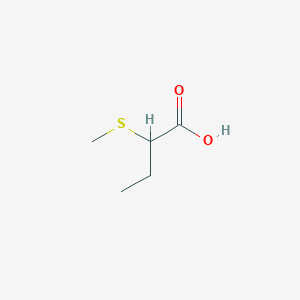

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide" involves multiple steps, starting with the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford a series of compounds. These compounds are further reacted to achieve the desired acetamide derivatives (Panchal & Patel, 2011). Other research has explored similar pathways, involving condensation reactions and cyclization processes to synthesize a range of triazole-containing acetamides with potential biological activities (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The molecular structure and characterization of similar triazol acetamides have been extensively studied using spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies confirm the structures of the synthesized compounds and provide insight into their conformation and electronic properties (Orek et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of triazole acetamides includes their participation in various organic reactions, such as nucleophilic substitution and cyclization reactions. These reactions are crucial for modifying the chemical structure and introducing new functional groups that can enhance the compound's biological activity or physical-chemical properties (Safonov et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including their melting points, solubility, and stability, are determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation for potential applications (Safonov, 2018).

Chemical Properties Analysis

The chemical properties of triazole acetamides, such as acidity, basicity, and reactivity towards various reagents, are crucial for their potential applications. Studies often explore the electronic structure, reactivity patterns, and interaction with biological targets to understand the mechanism of action at the molecular level (Boechat et al., 2011).

Scientific Research Applications

Biological and Cheminformatics Studies

A study focused on synthesizing novel 1,2,4-triazole-based compounds, highlighting their potential as inhibitors against mushroom tyrosinase, an enzyme involved in melanin synthesis. This suggests their use in designing new drugs against melanogenesis, with implications for treating hyperpigmentation disorders (Mubashir Hassan et al., 2022).

Antibacterial Applications

Research on fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from a similar process to the mentioned compound, showcased interesting antibacterial activity against various strains including Bacillus subtilis and Staphylococcus aureus, indicating their potential as antibacterial agents (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).

Antitumor Activity Evaluation

Another study synthesized benzothiazole derivatives bearing different heterocyclic rings, including triazole, and evaluated their antitumor activity against various human tumor cell lines. This highlights the potential of such compounds in cancer research and therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Synthesis and Anti Microbial Screening

Research involving the synthesis of triazole derivatives and their antimicrobial screening against various pathogens underscores their significance in developing new antimicrobial agents. This aligns with the need for novel compounds to combat drug-resistant bacteria and fungi (B. MahyavanshiJyotindra et al., 2011).

Synthesis and Antiexudative Activity

The synthesis and evaluation of pyrolin derivatives of acetamides for their anti-exudative properties in animal models provide insights into their therapeutic potential in reducing inflammation and edema, suggesting a novel approach for the treatment of inflammatory diseases (N. Chalenko et al., 2019).

properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMXXZLNTQFSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)